1-Nitrocoronene

Übersicht

Beschreibung

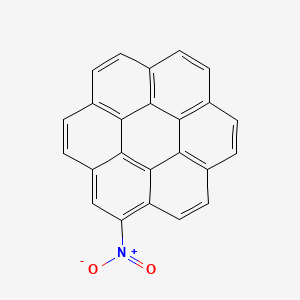

1-Nitrocoronene is a polycyclic aromatic hydrocarbon with the molecular formula C24H11NO2. It is a derivative of coronene, where one of the hydrogen atoms is replaced by a nitro group (-NO2).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Nitrocoronene can be synthesized through the nitration of coronene. The nitration process typically involves the reaction of coronene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the coronene molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory nitration process. This would require careful control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Nitrocoronene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

Reduction: The major product is 1-aminocoronene.

Substitution: The products depend on the substituent introduced, such as halogenated or alkylated derivatives of coronene.

Wissenschaftliche Forschungsanwendungen

Introduction to 1-Nitrocoronene

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by the molecular formula . It is derived from coronene, with one hydrogen atom substituted by a nitro group (-NO2). This compound has garnered interest in various scientific research domains due to its unique properties and potential applications.

Environmental Science

This compound serves as a model compound for studying the behavior and effects of nitro-polycyclic aromatic hydrocarbons in the environment. Its role in environmental monitoring is critical, particularly concerning air quality and the assessment of mutagenic compounds. Research indicates that nitroaromatic compounds, including this compound, can be significant indicators of atmospheric aging processes and particulate matter interactions .

Materials Chemistry

In materials chemistry, this compound has been investigated for its potential use in developing organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties make it suitable for applications in organic photovoltaics and optoelectronic devices. Studies have shown that the incorporation of nitro groups can enhance the charge transport properties of organic materials, making them more efficient for electronic applications.

Photothermal Therapy

This compound is also explored for its application in photothermal therapy, particularly for cancer treatment. Researchers have developed near-infrared light-triggered carbon dots derived from this compound that target lysosomes within cancer cells. These carbon dots can generate localized heat upon light exposure, effectively killing cancer cells while minimizing damage to surrounding healthy tissues .

Case Study 1: Environmental Impact Assessment

A study conducted on particulate matter from urban areas demonstrated that samples containing this compound exhibited significant mutagenic activity when tested with Salmonella assays. This finding highlights its utility as a marker for assessing environmental health risks associated with PAHs .

Case Study 2: Organic Electronics Development

Research focusing on the synthesis of organic semiconductors has shown that incorporating this compound into polymer matrices enhances their electrical conductivity and photoluminescence. This enhancement is attributed to improved charge transfer mechanisms facilitated by the nitro group .

Case Study 3: Cancer Treatment Innovations

In a recent study, carbon dots synthesized from this compound were tested for their efficacy in photothermal therapy against various cancer cell lines. Results indicated a high rate of cell death upon exposure to near-infrared light, showcasing the compound's potential as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of 1-nitrocoronene involves its interaction with molecular targets and pathways in biological systems. For example, in photothermal therapy, the compound absorbs near-infrared light and converts it into heat, which can selectively destroy cancer cells. The nitro group plays a crucial role in the photothermal conversion efficiency and targeting ability of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Nitrocoronene

- 3-Nitrocoronene

- 1-Nitropyrene

- 1-Nitronaphthalene

Comparison

1-Nitrocoronene is unique due to its specific substitution pattern on the coronene molecule, which influences its chemical reactivity and physical properties. Compared to other nitro-polycyclic aromatic hydrocarbons, this compound exhibits distinct photophysical properties, making it particularly suitable for applications in photothermal therapy and organic electronics .

Biologische Aktivität

1-Nitrocoronene is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a coronene backbone with a nitro group attached. This configuration influences its solubility, reactivity, and biological interactions. The molecular formula is , and it exhibits a logP value indicative of its hydrophobic nature, which can affect its bioavailability and interactions within biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitro compounds, including this compound. Nitro groups are known to enhance the lipophilicity of compounds, facilitating better membrane interactions which may lead to increased antibacterial activity. For instance, a study indicated that nitro-substituted compounds exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 20 μM to 30 μM against Staphylococcus aureus and Pseudomonas aeruginosa .

Cytotoxicity and Anticancer Activity

This compound has been investigated for its cytotoxic effects on cancer cells. In vitro assays demonstrated that this compound can induce apoptosis in specific cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. A recent analysis showed that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity .

Mutagenicity and Genotoxicity

Research has also focused on the mutagenic potential of this compound. A quantitative structure-activity relationship (QSAR) study predicted its mutagenicity based on structural features. The compound was found to have a moderate mutagenic effect with a predicted activity score of approximately 2.78 . This suggests that while it may possess therapeutic benefits, caution is warranted due to potential genotoxic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

- Inhibition of Key Enzymes : Similar to other nitro compounds, it may inhibit enzymes involved in critical metabolic pathways, including those related to inflammation and cell proliferation .

- Induction of Apoptosis : The compound's ability to generate ROS can trigger apoptotic pathways in cancer cells .

Case Studies

Several case studies have explored the implications of this compound's biological activities:

- Case Study 1 : A study investigated the effects of this compound on human lung cancer cells. Results indicated significant apoptosis induction at concentrations above 10 μM, with associated increases in ROS levels.

- Case Study 2 : Another research effort focused on the antimicrobial efficacy of various nitro compounds, including this compound, revealing its potential as an antibacterial agent against resistant strains.

Table 1: Biological Activity Data for this compound

| Activity Type | MIC (μM) | IC50 (μM) | Mutagenicity Score |

|---|---|---|---|

| Antibacterial | 20-30 | N/A | N/A |

| Cytotoxicity | N/A | ~5-15 | 2.78 |

| Anticancer Activity | N/A | ~10-20 | N/A |

Eigenschaften

IUPAC Name |

1-nitrocoronene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H11NO2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKASNJPHHKWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231049 | |

| Record name | 1-Nitrocoronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81316-84-9 | |

| Record name | 1-Nitrocoronene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81316-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitrocoronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081316849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrocoronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.